![molecular formula C18H16BrNO2 B2476272 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid CAS No. 854137-59-0](/img/structure/B2476272.png)
3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound . It also contains a propanoic acid group and a bromophenyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as 3-(4-Bromophenyl)propionic acid can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde .Scientific Research Applications
Synthesis and Functionalization of Brominated Compounds
Brominated aromatic compounds serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory drugs, demonstrates the importance of brominated compounds in drug synthesis. The development of practical synthesis methods for such intermediates highlights the ongoing research in optimizing production processes for complex organic molecules (Qiu et al., 2009).
Pharmacological Applications of Phenolic Acids
Phenolic acids, like Chlorogenic Acid (CGA), exhibit a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Given the structural similarities and functionalities, research on 3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid could explore its potential in similar pharmacological applications, harnessing its antioxidant properties or investigating its effects on metabolic disorders (Naveed et al., 2018).
Drug Synthesis and Biomass-derived Chemicals
The utilization of biomass-derived chemicals like Levulinic Acid in drug synthesis opens up avenues for the synthesis of value-added chemicals and pharmaceuticals. Given the carboxyl and other functional groups in this compound, research could focus on its potential as a raw material or intermediary in drug synthesis, particularly in the synthesis of anticancer agents or in modifying pharmaceutical properties (Zhang et al., 2021).
Anticancer Research
Cinnamic acid derivatives have been recognized for their anticancer potentials. By extension, structurally related compounds, including indole and phenylpropanoic acid derivatives, could be investigated for their efficacy as anticancer agents. The functional groups present in this compound might offer unique interactions with biological targets, warranting research into its potential anticancer activity (De et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . These activities range from antiviral, anti-inflammatory, and anticancer to antioxidant, antimicrobial, and antidiabetic .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting potential involvement in antiviral pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-11-2-8-16-15(10-11)14(7-9-17(21)22)18(20-16)12-3-5-13(19)6-4-12/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWERNCECUOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2476192.png)

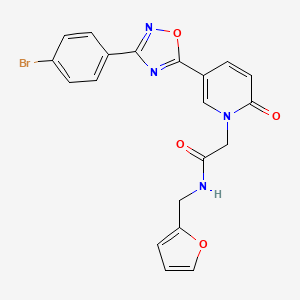

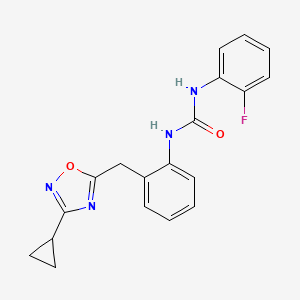
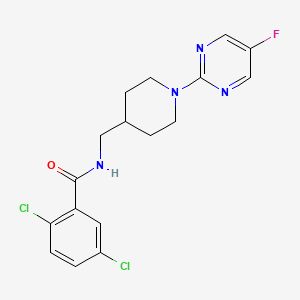
![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)
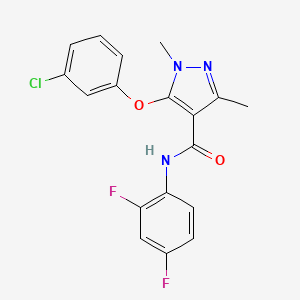
![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
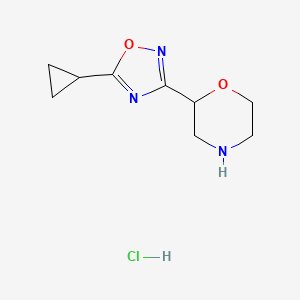
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)